molecular formula C8H9F3N2S B14518117 4-Ethyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 62772-92-3

4-Ethyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14518117
CAS No.: 62772-92-3
M. Wt: 222.23 g/mol
InChI Key: IBBLWRRLLPQKRX-UHFFFAOYSA-N
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Description

4-Ethyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significance in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The ethyl, methylsulfanyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl halides, while the methylsulfanyl group can be introduced using methylthiolating agents.

    Final Assembly: The trifluoromethyl group is often introduced using trifluoromethylating reagents under specific conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2-(methylsulfanyl)-3-(trifluoromethyl)aniline
  • 4-Ethyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
  • Ethyl 4-ethyl-2-(methylsulfanyl)pyrimidine-5-carboxylate

Uniqueness

4-Ethyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can significantly impact its pharmacokinetic properties, making it a valuable compound for various applications.

Properties

CAS No.

62772-92-3

Molecular Formula

C8H9F3N2S

Molecular Weight

222.23 g/mol

IUPAC Name

4-ethyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C8H9F3N2S/c1-3-5-4-6(8(9,10)11)13-7(12-5)14-2/h4H,3H2,1-2H3

InChI Key

IBBLWRRLLPQKRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)C(F)(F)F

Origin of Product

United States

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